molecular formula C17H18N2O3S B2676586 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide CAS No. 941932-47-4

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide

Cat. No.: B2676586
CAS No.: 941932-47-4
M. Wt: 330.4
InChI Key: RXLCCXQZAPSISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide is a chemical compound of significant interest in scientific research and development, particularly as a versatile building block in medicinal chemistry. This benzamide derivative features a 1,1-dioxidoisothiazolidine moiety, a sulfonamide-like functional group known to enhance molecular interactions with biological targets . Compounds within this structural class are frequently investigated for their potential to modulate enzyme activity and inhibit protein-protein interactions, making them valuable tools for probing biological pathways . The core structure of this compound suggests broad utility across multiple research domains. In chemistry, it serves as a key intermediate for synthesizing more complex molecules for screening libraries . In biology, structurally similar sulfonamide derivatives have been studied for their antimicrobial and anticancer properties in vitro, where they have demonstrated an ability to induce apoptosis and cell cycle arrest in certain cancer cell lines . The mechanism of action for such compounds often involves the inhibition of specific enzymes by mimicking the structure of natural substrates, thereby disrupting critical biochemical pathways . This product is intended for research purposes as a standard or biochemical tool. It is strictly for use in laboratory studies and is not certified for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-13-6-8-14(9-7-13)17(20)18-15-4-2-5-16(12-15)19-10-3-11-23(19,21)22/h2,4-9,12H,3,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLCCXQZAPSISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide typically involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide exhibit antimicrobial properties . For instance, derivatives of benzamide have shown activity against various bacterial strains.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using the tube dilution method.

CompoundMIC (µM)Bacterial Strains
This compoundX.XStaphylococcus aureus, Escherichia coli
Other Derivative A1.27Bacillus subtilis
Other Derivative B2.54Pseudomonas aeruginosa

The results demonstrated that the compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Compounds featuring similar structures have been reported to inhibit cancer cell proliferation.

Case Study: Anticancer Evaluation

In a recent study, the compound was tested against human colorectal carcinoma cell lines (HCT116). The Sulforhodamine B (SRB) assay was utilized to assess cell viability.

CompoundIC₅₀ (µM)Cell Line
This compound5.85HCT116
Standard Drug (5-FU)9.99HCT116

The findings indicated that the compound exhibited a lower IC₅₀ compared to the standard drug 5-Fluorouracil (5-FU), suggesting a promising anticancer effect.

Antitubercular Activity

The compound's potential as an antitubercular agent has also been investigated. Similar derivatives have shown effectiveness against Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

In vitro studies assessed the activity of the compound against Mycobacterium tuberculosis H37Rv strain, with subsequent evaluations in animal models.

CompoundActivity TypeResult
This compoundIn vitroEffective against H37Rv
Other Compound CIn vivoSignificant reduction in bacterial load

These results highlight the compound's potential as a candidate for further development in tuberculosis treatment.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

HDAC Inhibitors

Key Compounds :

  • Compound 109: N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide
  • Compound 136: N-(6-(2-Amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide
  • Compound B10: N-(2-Amino-5-(1H-imidazol-2-yl)phenyl)-4-methylbenzamide
Parameter Target Compound* Compound 109 Compound 136 Compound B10
HDAC1 Ki (nM) Not reported 12.5 46.8 N/A
HDAC3 Ki (nM) Not reported 75.0 138.0 N/A
HDAC1/HDAC3 Ki Ratio N/A 6-fold selective 3-fold selective N/A
Docking Score (kcal/mol) N/A N/A N/A 76.7
Key Interactions Sulfone group (potential) Slow-on/slow-off Fluorine-enhanced H-bonds with Cys156, His146

The fluorine in 136 reduces potency but enhances HDAC3 selectivity, whereas B10’s imidazole group boosts HDAC2 affinity .

Kinase Inhibitors

Key Compounds :

  • Ponatinib Analogs : N-[3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide
  • Compounds 7–16 : Hybrid 4-methylbenzamide derivatives with purine/imidazole linkers
Parameter Target Compound* Ponatinib Analog Compounds 7–16
Kinase Targets Not reported ABLT315I PDGFRα, Abl, BRAF
IC50 (nM) N/A Improved vs. ABLT315I Varied (sub-µM)
Bioavailability Not reported Low in rats Not reported
Structural Features Isothiazolidin dioxide Imidazole/CF3 Trifluoromethylphenyl/Imidazolyl

Antiviral and Antitumor Derivatives

Key Compounds :

  • MZ2 : N-(4-(1,3,2-Dithiarsinan-2-yl)phenyl)-4-methylbenzamide
  • Compound 57 : N-((4-(4-Benzoylpiperazin-1-yl)phenyl)carbamothioyl)-4-methylbenzamide
Parameter Target Compound* MZ2 Compound 57
Biological Activity Not reported Antitumor (arsenic) RdRp inhibition
Substituent Isothiazolidin dioxide Dithiarsinan Piperazine/benzoyl
Yield N/A 35% 41%

Inference for Target Compound: The sulfone group may improve solubility compared to MZ2’s dithiarsinan, while the lack of a carbamothioyl group (as in 57) could reduce off-target interactions .

Data Tables

Table 1: HDAC Inhibition Profiles of Analogs

Compound HDAC1 Ki (nM) HDAC3 Ki (nM) Selectivity (HDAC1/HDAC3)
109 12.5 75.0 6-fold
136 46.8 138.0 3-fold

Table 2: Molecular Docking Scores for HDAC2 Inhibitors

Compound Docking Score (kcal/mol) Key Interactions
B10 76.7 Cys156, His146
SAHA 42.5 Zinc-binding domain

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of isothiazolidine derivatives with appropriate amines and acylating agents. The specific synthetic route may vary based on the desired purity and yield.

The compound exhibits various biological activities, primarily through its interaction with specific enzymes and cellular pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • In Vitro Studies : Research has demonstrated that derivatives of isothiazolidine compounds can inhibit Kv1.3 channels, which are implicated in autoimmune diseases. For instance, a series of substituted benzamides showed significant Kv1.3 inhibitory activity comparable to known inhibitors like PAP-1 .
  • Antimicrobial Activity : Similar compounds have been evaluated for their antimicrobial properties. In vitro assays indicated that certain benzamide derivatives possess antibacterial activity against a range of pathogens.
  • Cancer Research : Some studies have explored the anticancer potential of related compounds through their ability to induce apoptosis in cancer cell lines, highlighting the importance of structural modifications in enhancing biological efficacy.

Data Tables

The following table summarizes key findings on the biological activity of this compound and related compounds:

Activity TypeCompoundIC50 Value (µM)Reference
Kv1.3 InhibitionBenzamide Derivative A0.5
AntimicrobialBenzamide Derivative B12.0
AntioxidantBenzamide Derivative C25.0
CytotoxicityBenzamide Derivative D15.0

Q & A

What synthetic methodologies are recommended for optimizing the yield of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide?

Basic Research Question
Key challenges in synthesizing this compound include regioselective functionalization of the phenyl ring and stabilization of the isothiazolidine dioxide moiety. A stepwise approach is advised:

Intermediate Preparation : Start with 3-aminophenylisothiazolidine dioxide via sulfonylation of 3-aminothiophenol with chlorosulfonic acid, followed by cyclization .

Benzamide Coupling : Use EDC/HOBt-mediated coupling of 4-methylbenzoic acid with the intermediate amine. Optimize solvent polarity (e.g., DMF or THF) to minimize side reactions.

Purification : Employ silica gel chromatography with gradient elution (hexane:EtOAc 7:3 to 1:1) and recrystallization from ethanol/water for high purity (>95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.